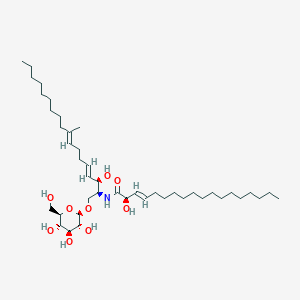

Cerebroside C

概要

説明

セロシド C は、細胞プロセスにおいて重要な役割を果たす脂質の一種であるグリコスフィンゴ脂質の一種です。セロシド C は、通常ガラクトースである単糖残基に結合したセラミド骨格で構成されています。 セロシド C は、主に神経系、特に神経細胞のミエリン鞘に見られ、細胞膜の安定性と機能に寄与しています .

準備方法

合成経路と反応条件: セロシド C を含むセロシドは、セラミドとウリジン二リン酸ガラクトースなどの糖ヌクレオチドから合成されます。 グリコシルトランスフェラーゼ酵素は、セラミド骨格に糖部分の転移を促進し、セロシド C を形成します . この反応は通常、細胞のゴルジ装置で起こります。

工業生産方法: セロシド C の工業生産には、特に神経組織などの生物組織からの抽出と精製が含まれます。このプロセスには、組織の均質化、それに続くクロロホルム-メタノール混合物による溶媒抽出が含まれます。 抽出されたセロシドは、薄層クロマトグラフィーや高速液体クロマトグラフィーなどのクロマトグラフィー技術を用いて精製されます .

化学反応の分析

反応の種類: セロシド C は、加水分解、酸化、グリコシル化などのさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: グルコセレブロシダーゼを用いた酵素加水分解により、セロシド C はセラミドとガラクトースに分解されます.

酸化: 酸化条件は、セロシド C の酸化誘導体の形成につながることがあり、その生物学的機能に影響を与えます。

グリコシル化: グリコシルトランスフェラーゼ酵素は、セラミド骨格に糖残基の付加を促進し、さまざまなグリコスフィンゴ脂質を形成します.

生成される主な生成物:

加水分解: セラミドとガラクトース。

酸化: 生物学的活性が変化した酸化セロシド。

グリコシル化: さまざまな糖残基を持つさまざまなグリコスフィンゴ脂質。

科学的研究の応用

Agricultural Applications

Enhancement of Plant Growth and Stress Tolerance

Cerebroside C has been shown to enhance the tolerance of plants to chilling injury, particularly in wheat seedlings. When applied at a concentration of 20 µg/mL, it improved seed germination and root growth, indicating its potential as a biostimulant in agriculture . Furthermore, cerebrosides have been identified as elicitors that induce the synthesis of phytoalexins and pathogenesis-related proteins in rice, suggesting their role in enhancing plant defense mechanisms against pathogens .

Induction of Secondary Metabolite Production

Research indicates that this compound can stimulate the biosynthesis of pharmaceutically important compounds such as taxol and artemisinin in plant cells . This property makes it valuable for agricultural biotechnology, particularly in the production of medicinal plants.

Medical Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against cancer cell lines. In vitro tests demonstrated that this compound exhibited significant cytotoxicity against the MCF-7 breast adenocarcinoma cell line, with an IC50 value comparable to the standard drug doxorubicin . The mechanism of action appears to involve the inhibition of protein phosphatase 2A (PP2A), which is implicated in cancer cell proliferation and survival . This suggests that this compound could be developed as a novel anticancer agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapeutics.

Biotechnological Applications

Structural Analysis and Mass Spectrometry

Cerebrosides, including this compound, have been subjects of structural analysis using advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods allow for detailed characterization of cerebrosides, aiding in the understanding of their structural properties and biological activities . The coupling of thin-layer chromatography with mass spectrometry has opened new avenues for analyzing glycosphingolipids from various sources, potentially leading to discoveries of new applications in diagnostics and therapeutics .

Case Studies

作用機序

セロシド C は、細胞膜の脂質二重層に組み込まれることで作用し、膜の安定性と流動性に寄与します。セロシド C は、タンパク質や脂質などの他の膜成分と相互作用して、細胞プロセスを調節します。 セロシド C の糖残基は、細胞シグナル伝達経路に関与し、細胞の増殖、分化、アポトーシスに影響を与えます .

類似化合物:

グルコシルセラミド: セロシド C に似ていますが、ガラクトースではなくグルコースが含まれています。

ガラクトシルセラミド: 神経細胞のミエリン鞘に主に存在するガラクトース残基を持つ別のグリコスフィンゴ脂質.

セロシド C の独自性: セロシド C は、神経系におけるその特定の構造と機能のためにユニークです。ミエリン鞘の形成と維持におけるその役割は、他のグリコスフィンゴ脂質とは異なります。 さらに、ストレス条件下で脂質組成を調節し、脂質過酸化を減少させる能力は、細胞保護におけるその重要性を強調しています .

類似化合物との比較

Glucosylceramide: Similar to Cerebroside C but contains glucose instead of galactose.

Galactosylceramide: Another glycosphingolipid with a galactose residue, primarily found in the myelin sheath of neurons.

Sulfatides: Sulfated derivatives of cerebrosides, found in the myelin sheath and involved in cell signaling.

Uniqueness of this compound: this compound is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .

生物活性

Cerebroside C, a type of glycosphingolipid, has been the subject of various studies due to its significant biological activities. This article provides an in-depth exploration of the biological functions, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Structure and Composition

Cerebrosides are characterized by a ceramide backbone linked to a single sugar moiety, typically glucose or galactose. This compound specifically consists of a sphingoid base and a glucose unit, which contributes to its unique biological properties. The structural characteristics are crucial for its interaction with biological membranes and its role as an elicitor in plant defense mechanisms.

Elicitor Activity

This compound has been identified as an effective elicitor that triggers defense responses in plants. Research indicates that it induces the accumulation of phytoalexins and pathogenesis-related proteins in rice cell cultures, outperforming traditional elicitors like jasmonic acid and chitin oligomers . The mechanism involves the activation of signaling pathways that enhance disease resistance by promoting cell death and antimicrobial compound production.

Table 1: Comparison of Elicitors in Plant Defense

| Elicitor | Activity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Induces phytoalexin accumulation and hypersensitive response |

| Jasmonic Acid | Moderate | Activates wound response pathways |

| Chitin Oligomer | Moderate | Stimulates chitinase production |

Cytotoxicity and Anticancer Potential

This compound also exhibits cytotoxic properties against various cancer cell lines. In studies assessing its effects on MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . The compound's ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| MCF-7 | 8.13 | Effective against breast cancer |

| HCT 116 | 19.4 | Moderate activity |

| HepG2 | 24.5 | Limited cytotoxicity |

The biological activity of this compound can be attributed to several mechanisms:

- Elicitation of Defense Responses : It activates signaling pathways leading to enhanced production of defense-related compounds.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Chilling Tolerance : Studies have shown that this compound enhances chilling tolerance in wheat seedlings, indicating its role in stress response .

Study on Plant Defense Mechanisms

In a notable study, researchers treated rice plants with this compound and observed a marked increase in phytoalexin levels compared to controls. This response was linked to enhanced resistance against pathogens such as Magnaporthe grisea, illustrating the compound's potential in agricultural applications for crop protection .

Anticancer Research

Another study focused on the anticancer properties of this compound demonstrated its efficacy against various cancer cell lines. The findings suggested that it could serve as an adjuvant therapy alongside conventional treatments to improve outcomes for patients resistant to standard drugs .

特性

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPMXWIFLDIBGD-DDSPGNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。